3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-3-2-4-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQXAXYCIPIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and pyridinyl groups. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form the intermediate, which is then cyclized to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 6-methyl-2-pyridinecarboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is unique due to the presence of both the oxadiazole and pyridinyl groups, which contribute to its distinct biological activities and chemical properties. The combination of these functional groups allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
